molecular formula C16H25N3O3 B2971607 N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 571923-73-4

N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2971607
CAS RN: 571923-73-4
M. Wt: 307.394
InChI Key: XWHLQBCSEIMUTH-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” is a chemical compound with the molecular formula C16H25N3O3 and a molecular weight of 307.39 . It contains a cyclopentyl group attached to an acetamide group, which is further connected to a diazaspirodecane ring with a methyl group and two carbonyl groups .


Molecular Structure Analysis

The molecule contains a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. In this case, the shared atom is a nitrogen atom. The molecule also contains an acetamide group (a carboxylic acid derivative), a cyclopentyl group (a type of cycloalkane), and a methyl group .

Scientific Research Applications

Synthesis and Structural Studies

  • Research on related gabapentin derivatives has demonstrated the utility of these compounds in developing biologically active molecules through intermolecular Ugi reactions, suggesting potential applications in drug discovery and chemical biology (Amirani Poor et al., 2018).
  • Crystallographic studies of cyclohexane-based γ-spirolactams, including analysis of configurations and conformations, highlight the importance of structural determination in understanding the properties and potential applications of complex organic molecules (Krueger et al., 2019).

Biological Activity

  • The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety indicate the potential for molecules with complex spirocyclic structures to serve as antimicrobial agents (Darwish et al., 2014).
  • Studies on the conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system suggest the relevance of acetamide derivatives in pharmacological research, particularly concerning pain management and neuropharmacology (Högestätt et al., 2005).

Chemical Synthesis and Methodology

  • The development of synthetic methodologies for the construction of spirocyclic and azaspiro compounds, as seen in the synthesis of bis-spiropyrrolidines and azaspiro[4.5]decane systems, underscores the compound's potential utility in organic synthesis and the design of novel chemical entities with therapeutic relevance (Conde et al., 2015; Martin‐Lopez & Bermejo, 1998).

Conformational Analysis

  • The conformational analysis of opioid kappa-receptor agonists, including the study of U69,593, a potent kappa-receptor agonist, reveals the significance of structural and conformational characteristics in the development of drugs targeting specific receptors, providing a framework for understanding how similar compounds could be engineered for specific biological targets (Doi et al., 1990).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific studies or literature, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

Without specific safety data or studies, it’s not possible to provide detailed information on the safety and hazards of this compound .

properties

IUPAC Name

N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-11-6-8-16(9-7-11)14(21)19(15(22)18-16)10-13(20)17-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHLQBCSEIMUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

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